molecular formula C24H23BrClN3O2 B4169614 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide

5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide

Cat. No. B4169614
M. Wt: 500.8 g/mol
InChI Key: FDXHYUIOFSKDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide, also known as BCPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCPN is a member of the family of naphthamide compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide is not fully understood. However, several studies have suggested that 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide exerts its biological activities by modulating various signaling pathways. For example, 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking viral entry into host cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide is its potent anti-inflammatory, anticancer, and antiviral activities. 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to exhibit low toxicity in vitro and in vivo. However, one of the limitations of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide is its complex synthesis method, which can be time-consuming and expensive. In addition, further studies are needed to determine the optimal dosage and delivery method for 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide.

Future Directions

There are several future directions for research on 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide. One area of interest is the development of novel 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide in various diseases, including cancer, inflammation, and viral infections. Finally, further studies are needed to elucidate the exact mechanism of action of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide and its potential interactions with other signaling pathways.

Scientific Research Applications

5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

IUPAC Name

5-bromo-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClN3O2/c1-2-23(30)29-13-11-28(12-14-29)22-10-9-16(26)15-21(22)27-24(31)19-7-3-6-18-17(19)5-4-8-20(18)25/h3-10,15H,2,11-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXHYUIOFSKDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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